Bervastatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

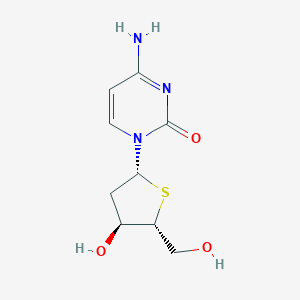

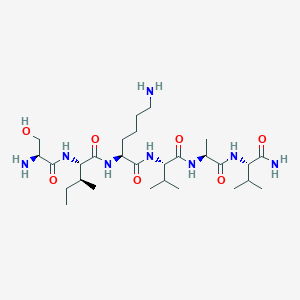

Bervastatina es un fármaco de molécula pequeña que funciona como un inhibidor de la reductasa de 3-hidroxi-3-metilglutaril coenzima A (HMG-CoA reductasa). Esta enzima juega un papel crucial en la biosíntesis de colesterol en el hígado. La Bervastatina fue desarrollada inicialmente por Merck Serono SA y se ha investigado por su potencial para tratar la hipercolesterolemia, una condición caracterizada por altos niveles de colesterol en la sangre .

Métodos De Preparación

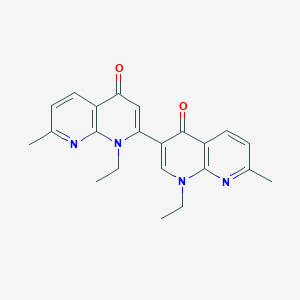

La síntesis de Bervastatina implica varios pasos. Una de las rutas sintéticas incluye el calentamiento de 2-hidroxiacetofenona con ciclohexanona y pirrolidina en tolueno para formar 3,4-dihidroespiro[1-benzopirano-2(2H),1’-ciclohexano]-4-ona. Este intermedio sufre una reacción de adición 1,2 con bromuro de 4-fluorofenilmagnesio, seguida de deshidratación con ácido p-toluensulfónico para producir 4-(4-fluorofenil)espiro[1-benzopirano-2(2H),1’-ciclohexano]. Los pasos finales implican una reacción de Vilsmeier y la adición del dianión de acetoacetato de etilo, seguido de reducción estereoespecífica con dietilmetoxiborano y borohidruro de sodio para producir Bervastatina .

Análisis De Reacciones Químicas

La Bervastatina experimenta varias reacciones químicas, que incluyen:

Oxidación: La Bervastatina puede ser oxidada bajo condiciones específicas para formar los óxidos correspondientes.

Reducción: El compuesto puede ser reducido usando reactivos como el borohidruro de sodio.

Sustitución: La Bervastatina puede sufrir reacciones de sustitución, particularmente involucrando su anillo aromático. Los reactivos comunes utilizados en estas reacciones incluyen ácido p-toluensulfónico, bromuro de 4-fluorofenilmagnesio y dietilmetoxiborano.

Aplicaciones Científicas De Investigación

Química: Utilizado como un compuesto modelo en el estudio de los inhibidores de la HMG-CoA reductasa.

Biología: Investigado por sus efectos sobre la biosíntesis del colesterol y su potencial para modular el metabolismo de los lípidos.

Medicina: Explorado como un agente terapéutico para la hipercolesterolemia y enfermedades cardiovasculares relacionadas.

Mecanismo De Acción

La Bervastatina ejerce sus efectos inhibiendo la enzima HMG-CoA reductasa, que es una enzima clave en la vía del mevalonato responsable de la biosíntesis del colesterol. Al inhibir esta enzima, la Bervastatina reduce la producción de ácido mevalónico, un precursor del colesterol, disminuyendo así los niveles de colesterol en la sangre. Este mecanismo implica la inhibición competitiva de la enzima HMG-CoA reductasa, evitando la conversión de HMG-CoA a mevalonato .

Comparación Con Compuestos Similares

La Bervastatina forma parte de la clase de medicamentos estatinas, que incluye otros compuestos como:

- Atorvastatina

- Simvastatina

- Pravastatina

- Rosuvastatina

- Lovastatina Si bien todos estos compuestos funcionan como inhibidores de la HMG-CoA reductasa, la Bervastatina es única en su estructura molecular específica y la ruta sintética particular utilizada para su producción. Esta singularidad puede influir en sus propiedades farmacocinéticas y su eficacia terapéutica .

Propiedades

Número CAS |

132017-01-7 |

|---|---|

Fórmula molecular |

C28H31FO5 |

Peso molecular |

466.5 g/mol |

Nombre IUPAC |

ethyl (E,3S,5R)-7-[4-(4-fluorophenyl)spiro[chromene-2,1'-cyclopentane]-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C28H31FO5/c1-2-33-26(32)18-22(31)17-21(30)13-14-24-27(19-9-11-20(29)12-10-19)23-7-3-4-8-25(23)34-28(24)15-5-6-16-28/h3-4,7-14,21-22,30-31H,2,5-6,15-18H2,1H3/b14-13+/t21-,22-/m0/s1 |

Clave InChI |

ZADJRRFMOOACHL-WQICJITCSA-N |

SMILES |

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O |

SMILES isomérico |

CCOC(=O)C[C@H](C[C@H](/C=C/C1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O |

SMILES canónico |

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O |

Sinónimos |

Bervastatin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

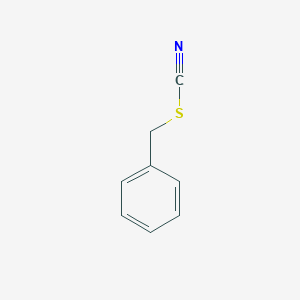

![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)